

Application Notes and Protocols: 1,1-Cyclohexanedicetic Acid Monoamide in API Development

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Compound of Interest

Compound Name: 1,1-Cyclohexanedicetic acid monoamide

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Introduction

1,1-Cyclohexanedicetic acid monoamide is a crucial chemical intermediate primarily utilized in the synthesis of Gabapentin, an active pharmaceutical ingredient (API) widely used for its anticonvulsant and analgesic properties.[\[1\]](#)[\[2\]](#) This document provides detailed application notes and experimental protocols for the synthesis and utilization of **1,1-Cyclohexanedicetic acid monoamide** in the development of Gabapentin.

Chemical Properties

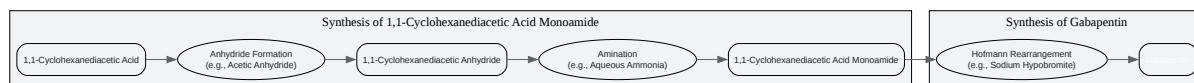
A summary of the key chemical and physical properties of **1,1-Cyclohexanedicetic acid monoamide** is presented in the table below.

Property	Value	References
Molecular Formula	C ₁₀ H ₁₇ NO ₃	[3]
Molecular Weight	199.25 g/mol	[3]
CAS Number	99189-60-3	[3]
Appearance	White crystalline powder	[4][5]
Melting Point	141-148 °C	[4][6]
Solubility	Slightly soluble in water; soluble in ethanol.	[4][5]
Purity	Typically ≥ 98%	[4]

Application in Gabapentin Synthesis

1,1-Cyclohexanediamic acid monoamide serves as a key precursor in the synthesis of Gabapentin. The overall synthetic pathway involves the conversion of this monoamide to Gabapentin, most notably through a Hofmann rearrangement.[1][7][8] The purity and yield of **1,1-Cyclohexanediamic acid monoamide** directly impact the quality and efficiency of the final Gabapentin API production.

A generalized workflow for the synthesis of Gabapentin from 1,1-Cyclohexanediamic acid is illustrated below.



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Caption: Synthetic workflow from 1,1-Cyclohexanediamic Acid to Gabapentin.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are derived from established synthesis routes.[\[9\]](#)[\[10\]](#)

Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide from 3,3-Pentamethylene Glutarimide

This protocol outlines the synthesis of **1,1-Cyclohexanediacetic acid monoamide** via the hydrolysis of 3,3-Pentamethylene glutarimide.[\[9\]](#)

Materials:

- 3,3-Pentamethylene glutarimide (lactimide)
- Sodium hydroxide (NaOH)
- Deionized water
- Concentrated hydrochloric acid (HCl, 36%)
- Ethyl acetate
- Reaction vessel with stirring and temperature control
- Filtration apparatus

Procedure:

- Prepare a lye solution by dissolving 60 g of sodium hydroxide in 500 g of deionized water in a suitable reaction vessel.
- Add 181 g of 3,3-Pentamethylene glutarimide to the lye solution with stirring.
- Slowly heat the mixture to 50°C and maintain this temperature while stirring for 6 hours.
- After the reaction is complete, cool the mixture to 10°C.

- Slowly add 150 g of 36% concentrated hydrochloric acid dropwise to adjust the pH to 1-2.
- Continue stirring for 2 hours, then cool the mixture to 5°C to facilitate the precipitation of the solid product.
- Collect the precipitate by suction filtration and wash the filter cake with cold deionized water.
- The crude product can be recrystallized from a mixture of ethyl acetate and water to yield pure **1,1-Cyclohexanediacetic acid monoamide**.

Expected Yield and Purity:

Parameter	Value	Reference
Yield	93%	[9]

| Purity | 99.5% | [9] |

Protocol 2: Synthesis of Gabapentin from 1,1-Cyclohexanediacetic Acid Monoamide via Hofmann Rearrangement

This protocol describes the conversion of **1,1-Cyclohexanediacetic acid monoamide** to Gabapentin. The process involves a Hofmann rearrangement, followed by acidification and purification steps.[7]

Materials:

- 1,1-Cyclohexanediacetic acid monoamide**
- Sodium hydroxide (NaOH)
- Sodium hypochlorite (NaOCl) solution
- Hydrochloric acid (HCl)
- Strong cationic ion-exchange resin

- Demineralized water
- Reaction vessel with stirring and temperature control
- Filtration and extraction apparatus

Procedure:

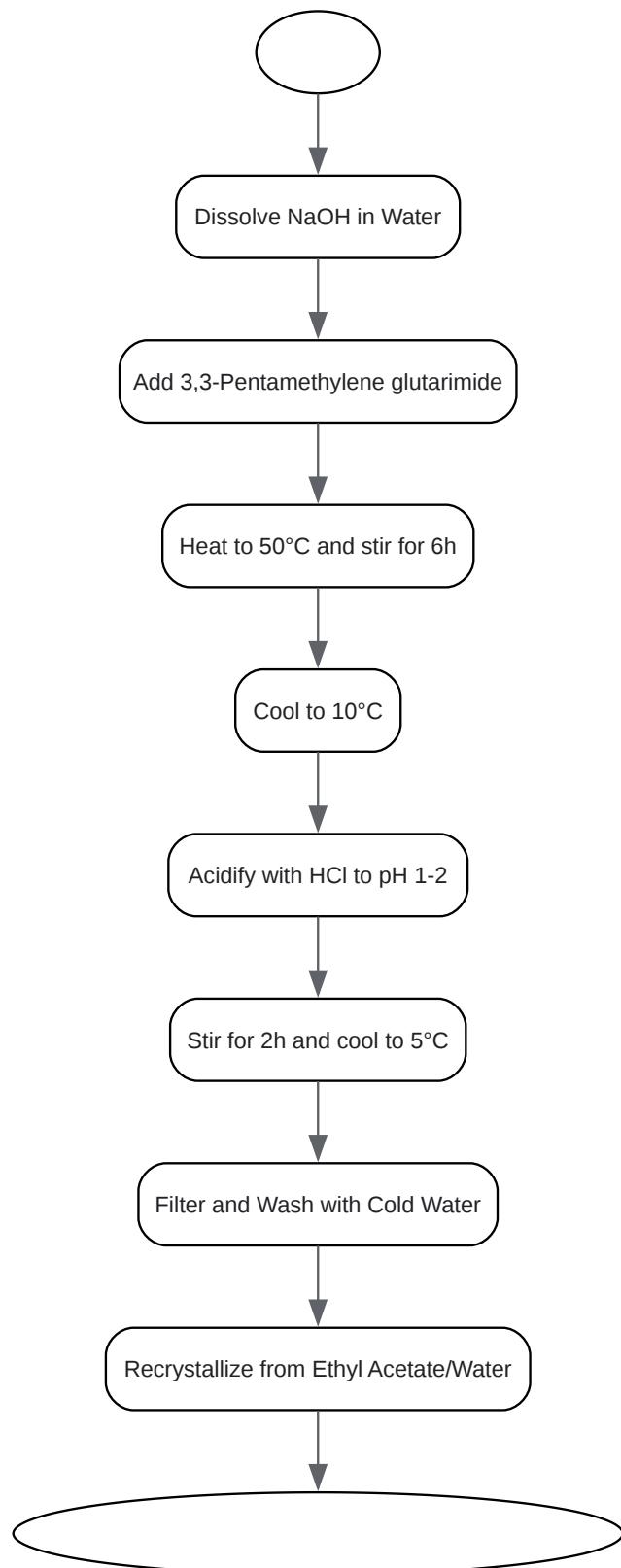
- Prepare a solution of sodium hydroxide and sodium hypochlorite in a reaction vessel.
- A solution containing **1,1-Cyclohexanediacetic acid monoamide** is added to the sodium hydroxide/sodium hypochlorite mixture. The reaction is typically exothermic and may require cooling to maintain the desired temperature.
- After the Hofmann rearrangement is complete, the reaction mixture is acidified with hydrochloric acid.
- The resulting aqueous solution of Gabapentin hydrochloride is then purified. This can be achieved by passing the solution through a strong cationic ion-exchange resin.
- The purified Gabapentin is then recrystallized to obtain the final product.

Process Parameters:

Parameter	Condition	Reference
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| Precipitation Temperature | Below 60°C (preferably around 50°C) |[\[7\]](#) |

The logical flow for the synthesis of **1,1-Cyclohexanediacetic Acid Monoamide** is depicted in the diagram below.

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